N-(2-Methoxyphenyl)methanethioamide
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Overview
Description
N-(2-Methoxyphenyl)methanethioamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2NHCS)
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methoxyphenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Potassium hydroxide or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
N-(2-Methoxyphenyl)methanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)methanethioamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy group and the thioamide moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)benzamide
- N-(2-Methoxyphenyl)thiourea
Uniqueness
N-(2-Methoxyphenyl)methanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
33768-58-0 |
---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)methanethioamide |
InChI |
InChI=1S/C8H9NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-6H,1H3,(H,9,11) |
InChI Key |
KCOGVIFISRYJIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC=S |
Origin of Product |
United States |
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